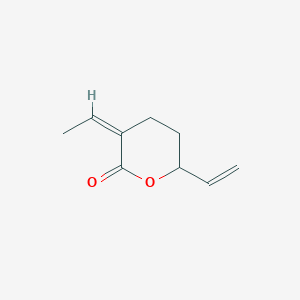![molecular formula C16H23ClN2O B14172713 1,9-diazaspiro[5.5]undecan-9-yl(phenyl)methanone;hydrochloride](/img/structure/B14172713.png)
1,9-diazaspiro[5.5]undecan-9-yl(phenyl)methanone;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,9-Diazaspiro[5.5]undecan-9-yl(phenyl)methanone;hydrochloride is a spirocyclic compound that features a unique structural motif. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic structure imparts unique physicochemical properties, making it a valuable scaffold for drug development and other scientific research.
Méthodes De Préparation
The synthesis of 1,9-diazaspiro[5.5]undecan-9-yl(phenyl)methanone;hydrochloride typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis might start with the formation of a spirocyclic intermediate, followed by functional group modifications to introduce the phenyl and methanone groups. Industrial production methods often involve optimizing these steps to achieve high yields and purity .
Analyse Des Réactions Chimiques
1,9-Diazaspiro[5.5]undecan-9-yl(phenyl)methanone;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the spirocyclic nitrogen atoms, using reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of biological pathways and as a potential therapeutic agent.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific proteins or enzymes.
Industry: It is used in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 1,9-diazaspiro[5.5]undecan-9-yl(phenyl)methanone;hydrochloride involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or proteins by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application, but often include modulation of signaling pathways or inhibition of metabolic processes .
Comparaison Avec Des Composés Similaires
1,9-Diazaspiro[5.5]undecan-9-yl(phenyl)methanone;hydrochloride can be compared with other spirocyclic compounds such as:
- 1,4-Diazaspiro[5.5]undecane-3,5-dione
- 1,7-Dioxaspiro[5.5]undecane
- 3,9-Diazaspiro[5.5]undecan-3-yl(phenyl)methanone These compounds share similar structural features but differ in their functional groups and specific applications. The unique combination of the spirocyclic core with the phenyl and methanone groups in this compound imparts distinct properties that can be advantageous in certain contexts .
Propriétés
Formule moléculaire |
C16H23ClN2O |
|---|---|
Poids moléculaire |
294.82 g/mol |
Nom IUPAC |
1,9-diazaspiro[5.5]undecan-9-yl(phenyl)methanone;hydrochloride |
InChI |
InChI=1S/C16H22N2O.ClH/c19-15(14-6-2-1-3-7-14)18-12-9-16(10-13-18)8-4-5-11-17-16;/h1-3,6-7,17H,4-5,8-13H2;1H |
Clé InChI |
UTOMVANJUSXHGP-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC2(C1)CCN(CC2)C(=O)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2,2-dimethylpropanamide](/img/structure/B14172642.png)



![3-(2-Methoxyethoxy)-5-{[(3-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B14172670.png)
![4-[3-(Benzyloxy)propyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14172673.png)

![Ethynyl(dimethyl)[2-(phenylethynyl)phenyl]silane](/img/structure/B14172680.png)

![Pyridine, 2-[1-amino-3-(diethylamino)propyl]-](/img/structure/B14172689.png)
![4',5-Dimethoxy-2'-methyl[1,1'-biphenyl]-3-ol](/img/structure/B14172696.png)
![4-[(2-Bromo-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine](/img/structure/B14172705.png)
![2-{4-[10-(Naphthalen-2-YL)anthracen-9-YL]phenyl}-1,10-phenanthroline](/img/structure/B14172708.png)
![(1R,5R)-1-(2,6-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14172720.png)
